molecular formula C11H24ClNO B6260813 rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, trans CAS No. 1807939-19-0

rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, trans

Cat. No. B6260813
CAS RN: 1807939-19-0
M. Wt: 221.8
InChI Key:
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Description

Rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, trans (Rac-MBCH) is a chiral amine compound that is used in a variety of scientific research applications. This compound is a useful tool in the field of organic synthesis, as it can be used to create a wide range of products. Rac-MBCH is also used in the study of biochemical and physiological processes, as it has a variety of effects on these processes. In

Scientific Research Applications

Kinetic Resolution and Structural Analysis

One significant application of compounds similar to rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, trans is in kinetic resolution and structural analysis. The kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol involves the formation of dimers in the solid state, linking one (1R,2R)- and one (1S,2S)-enantiomer via strong intermolecular H-bonds. This process, catalyzed by the immobilized lipase B of Candida antarctica yeast, demonstrates the selective acylation of enantiomers, leading to the formation of enantiomerically pure compounds which adopt distinct structural formations in the solid state, like helical structures (Barz, Herdtweck, & Thiel, 1996).

Complex Formation and Dye Removal Properties

Another application is in the formation of metal complexes and environmental remediation. Certain ligands derived from trans-1,2-diaminocyclohexane, which are structurally similar to the compound , have been used to form discrete and polymeric metal complexes with various metals. These complexes exhibit diverse structural forms, such as mononuclear coordination structures and one-dimensional helical chains. Notably, certain chain polymers formed by these processes are capable of removing dyes like methyl orange, acid orange 7, and malachite green from water, indicating their potential application in water purification and environmental remediation (Jing‐Yun Wu & Che-Wei Chen, 2018).

Enzymatic Resolution and Polymer Synthesis

The compound and its analogs also find applications in enzymatic resolution and polymer synthesis. For instance, the enzymatic resolution of rac-1,1-dimethyl-1-sila-cyclohexan-2-ol by ester hydrolysis or transesterification using a crude lipase preparation of Candida cylindracea is an essential process for obtaining enantiomers with high enantiomeric purity. This approach is fundamental in the synthesis of various compounds and could potentially be applicable to the synthesis of compounds structurally related to this compound (Fritsche et al., 1989).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine hydrochloride, trans involves the reaction of cyclohexanone with 3-methyl-1-butanol to form the corresponding alcohol, which is then converted to the amine via reductive amination. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Cyclohexanone", "3-methyl-1-butanol", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with 3-methyl-1-butanol in the presence of a catalytic amount of acid to form the corresponding alcohol.", "Step 2: The alcohol is then converted to the amine via reductive amination using sodium borohydride as the reducing agent and ammonium chloride as the nitrogen source.", "Step 3: The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt of rac-(1R,2R)-2-(3-methylbutoxy)cyclohexan-1-amine." ] }

CAS RN

1807939-19-0

Molecular Formula

C11H24ClNO

Molecular Weight

221.8

Purity

95

Origin of Product

United States

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